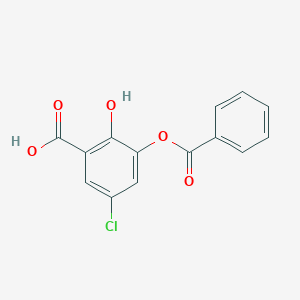

3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic Acid

Description

3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic acid is a substituted benzoic acid derivative featuring a benzoyloxy group at the 3-position, a chlorine atom at the 5-position, and a hydroxyl group at the 2-position. This compound combines a benzoic acid core with ester and halogen functionalities, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C14H9ClO5 |

|---|---|

Molecular Weight |

292.67 g/mol |

IUPAC Name |

3-benzoyloxy-5-chloro-2-hydroxybenzoic acid |

InChI |

InChI=1S/C14H9ClO5/c15-9-6-10(13(17)18)12(16)11(7-9)20-14(19)8-4-2-1-3-5-8/h1-7,16H,(H,17,18) |

InChI Key |

YMLURTKRDUNBNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic Acid typically involves the esterification of 5-chloro-2-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic Acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted benzoic acid esters.

Scientific Research Applications

3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic Acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may modulate signaling pathways, leading to therapeutic effects such as reduced inflammation or pain relief.

Comparison with Similar Compounds

The following analysis compares 3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic acid with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Structural Analogs and Derivatives

Table 1: Key Structural and Functional Comparisons

*Calculated based on substituent addition to 5-chloro-2-hydroxybenzoic acid (C₇H₅ClO₃, MW 172.56) + benzoyloxy group (C₇H₅O₂, MW 121.12).

Substituent Effects on Reactivity and Stability

- Benzoyloxy vs. Sulfonamido Groups : The benzoyloxy group in the target compound introduces ester functionality, which may enhance lipophilicity compared to sulfonamide derivatives (e.g., compound Q1M in ). Sulfonamides are typically more polar and may exhibit stronger hydrogen-bonding interactions, affecting target binding .

- Chlorine Position: The 5-chloro substituent is common in analogs like 5-chloro-2-hydroxybenzoic acid ().

- Hydroxyl vs. Methoxy Groups: The 2-hydroxy group in the target compound contrasts with methoxy-substituted analogs (e.g., 5-chloro-3-(chlorosulfonyl)-2-methoxybenzoic acid, ). Hydroxyl groups increase hydrogen-bond donor capacity, impacting solubility and enzymatic interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated using fragment-based methods (benzoyloxy LogP ~2.1 + parent acid LogP 2.1).

Biological Activity

3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic acid, a derivative of salicylic acid, has garnered attention in recent years due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article delves into the compound's biological activity, synthesis, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic acid is characterized by a hydroxyl group at the second position, a chloro substituent at the fifth position, and a benzoyloxy group at the third position of the benzoic acid ring. This unique arrangement of functional groups influences its reactivity and biological activity significantly.

| Feature | Description |

|---|---|

| Chemical Formula | C₁₅H₁₃ClO₃ |

| Molecular Weight | 288.71 g/mol |

| Functional Groups | Hydroxyl (–OH), Chloro (–Cl), Benzoyloxy (–O–C₆H₅) |

Anti-inflammatory Effects

Recent studies have demonstrated that 3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic acid exhibits significant anti-inflammatory activity. In a model using lipopolysaccharide (LPS)-induced inflammation in rats, administration of the compound resulted in:

- Reduction of Inflammatory Markers : The compound significantly decreased cardiac blood plasma concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β. For instance, TNF-α levels dropped to (p < 0.001) after treatment .

- Stabilization of Body Temperature : It maintained normal body temperature during inflammation, preventing conditions like septic shock .

The anti-inflammatory action is hypothesized to involve binding to cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of pro-inflammatory compounds. In silico studies indicated that this compound has a higher affinity for COX-2 compared to traditional NSAIDs like acetylsalicylic acid (ASA) . Furthermore, it may inhibit the NF-κB signaling pathway, which plays a crucial role in regulating immune responses .

Case Studies and Research Findings

-

Study on LPS-Induced Rats :

- Objective : To evaluate the anti-inflammatory effects of 3-(Benzoyloxy)-5-chloro-2-hydroxybenzoic acid.

- Methodology : Rats were treated with LPS followed by administration of the compound.

- Results : Significant reduction in inflammatory parameters was observed, including lower white blood cell counts and improved lung histopathology .

-

Comparative Analysis with Other Compounds :

- The compound was compared with structurally similar compounds to assess its unique properties:

Compound Name Key Features Unique Properties 5-Chloro-2-hydroxybenzoic acid Lacks benzoyloxy group Simpler structure 3-(Benzoyloxy)-2-hydroxybenzoic acid No chlorine atom Different reactivity Salicylic Acid Widely used in medicine Established applications

- The compound was compared with structurally similar compounds to assess its unique properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.